Acid green 9

Übersicht

Beschreibung

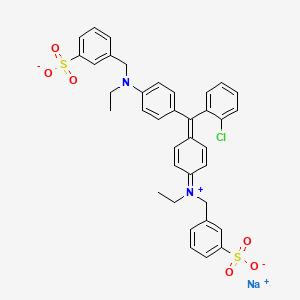

Acid Green 9: , also known as Patent Green V, is a synthetic dye belonging to the triarylmethane dye family. It is commonly used in various industries, including textiles, food, and cosmetics, due to its vibrant green color. The compound has the molecular formula C37H34ClN2NaO6S2 and a molecular weight of 725.25 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acid Green 9 is synthesized through a multi-step process involving the condensation of benzaldehyde derivatives with dimethylaniline in the presence of a catalyst. The reaction typically occurs under acidic conditions, followed by sulfonation and chlorination steps to introduce the sulfonic acid and chloride groups, respectively .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The final product is then purified through filtration, crystallization, and drying .

Analyse Chemischer Reaktionen

Types of Reactions: Acid Green 9 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of leuco compounds, which are colorless.

Substitution: The dye can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Substitution reactions typically involve electrophilic aromatic substitution using reagents like halogens or nitro compounds.

Major Products Formed:

Oxidation: Various oxidation products depending on the oxidizing agent and conditions.

Reduction: Leuco compounds, which are colorless.

Substitution: Substituted derivatives of this compound with different functional groups.

Wissenschaftliche Forschungsanwendungen

Acid Green 9 has several applications in scientific research:

Chemistry: Used as a pH indicator and in titration experiments.

Biology: Employed in staining techniques for microscopy to visualize cellular components.

Medicine: Investigated for its potential use in diagnostic imaging and as a marker in biological assays.

Wirkmechanismus

Acid Green 9 exerts its effects by binding to target molecules or structures within cells. When excited by specific wavelengths of light, it emits a green fluorescence, making it useful for studying various biological processes. The dye’s ability to selectively bind to certain cellular components allows researchers to visualize and track these components under a microscope .

Vergleich Mit ähnlichen Verbindungen

Malachite Green: Another triarylmethane dye with similar applications but different spectral properties.

Crystal Violet: Used in similar staining techniques but has a different color and molecular structure.

Brilliant Green: Shares similar uses in microbiology and histology but differs in its chemical structure and properties.

Uniqueness of Acid Green 9: this compound is unique due to its specific spectral properties, which make it particularly suitable for certain applications in microscopy and diagnostic imaging. Its stability and vibrant color also make it a preferred choice in various industrial applications .

Biologische Aktivität

Acid Green 9 (AG9), a synthetic dye belonging to the class of anionic dyes, has been extensively studied for its biological activity and environmental impact. This article explores the biological effects, mechanisms of action, and potential applications of this compound, supported by various research findings and case studies.

- Chemical Formula : C37H34ClN2NaO6S2

- Molecular Weight : 704.25 g/mol

- CAS Number : 25021982

This compound is characterized by its complex structure, which contributes to its unique biological interactions.

1. Toxicological Effects

This compound has been shown to exhibit various toxicological effects in different biological systems. Key findings include:

- Cytotoxicity : Studies indicate that AG9 can induce cytotoxic effects in human cell lines, leading to cell death and apoptosis. The cytotoxicity is dose-dependent and varies across different cell types .

- Genotoxicity : Research has demonstrated that AG9 can cause DNA damage in mammalian cells, raising concerns about its mutagenic potential. This genotoxicity is attributed to oxidative stress induced by the dye .

2. Environmental Impact

The environmental persistence of this compound poses significant challenges for water quality management. The dye is resistant to biodegradation, leading to accumulation in aquatic systems.

- Photodegradation : AG9 can be degraded through photochemical processes, particularly under UV light exposure. This method has been explored as a potential treatment for dye-laden wastewater .

- Adsorption Studies : Research indicates that natural adsorbents like chitosan can effectively remove this compound from aqueous solutions, highlighting a bioremediation approach to mitigate its environmental impact .

The biological activity of this compound is primarily mediated through oxidative stress mechanisms. Key pathways include:

- Oxidative Stress Induction : AG9 exposure leads to the generation of reactive oxygen species (ROS), which can damage cellular components including lipids, proteins, and nucleic acids.

- Inflammatory Response : The dye has been implicated in promoting inflammatory responses in tissues, contributing to various health issues .

Case Study 1: Cytotoxic Effects on Human Cells

A study evaluated the cytotoxic effects of this compound on human liver cells (HepG2). Results showed that exposure to AG9 resulted in significant cell death at concentrations above 50 µg/mL. The mechanism was linked to increased ROS production and subsequent activation of apoptotic pathways.

Case Study 2: Environmental Remediation

In a pilot study focusing on wastewater treatment, researchers utilized chitosan beads for the adsorption of this compound from industrial effluents. The results indicated a removal efficiency of over 85% within two hours of contact time, demonstrating the potential for eco-friendly remediation strategies .

Eigenschaften

CAS-Nummer |

4857-81-2 |

|---|---|

Molekularformel |

C37H35ClN2NaO6S2 |

Molekulargewicht |

726.3 g/mol |

IUPAC-Name |

sodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C37H35ClN2O6S2.Na/c1-3-39(25-27-9-7-11-33(23-27)47(41,42)43)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)38)30-17-21-32(22-18-30)40(4-2)26-28-10-8-12-34(24-28)48(44,45)46;/h5-24H,3-4,25-26H2,1-2H3,(H-,41,42,43,44,45,46); |

InChI-Schlüssel |

KPUKKCBDJFTUFI-UHFFFAOYSA-N |

SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5Cl.[Na+] |

Kanonische SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5Cl.[Na] |

Key on ui other cas no. |

4857-81-2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Acid Green 9 efficiently removable from wastewater?

A: Research suggests that this compound can be effectively removed from wastewater through adsorption using specific anion exchange resins. One study found that an acrylic weak base anion exchange resin with ethylenediamine-functional groups exhibited high efficiency in adsorbing this compound from aqueous solutions []. This adsorption process was shown to be dependent on factors like pH, initial dye concentration, contact time, temperature, and adsorbent dose [].

Q2: How does the chemical structure of this compound influence its biodegradability?

A: While the provided research doesn't delve into the detailed chemical structure of this compound, it highlights that the chemical structure of dyes, in general, significantly influences their susceptibility to biodegradation []. The study investigates the role of oxidative enzymes, like catalase, peroxidase, and dehydrogenase, in the aerobic biodegradation of various dyes, including this compound, by a yeast consortium []. This suggests that understanding the specific chemical moieties within this compound and their interaction with these enzymes is crucial for developing efficient biodegradation strategies.

Q3: What are the environmental implications of using this compound and similar dyes?

A: The use of this compound and other dyes in textile industries poses a significant environmental challenge due to the discharge of colored effluents []. These colored wastewaters are not only aesthetically undesirable but can also negatively impact aquatic ecosystems due to the inherent toxicity of some dyes []. Therefore, research focusing on efficient removal and degradation strategies for this compound, like adsorption and biodegradation, is critical for minimizing its environmental footprint and ensuring sustainable textile manufacturing practices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.